molecular formula C22H42O4 B1617648 Dihexyl sebacate CAS No. 2449-10-7

Dihexyl sebacate

Cat. No.: B1617648
CAS No.: 2449-10-7
M. Wt: 370.6 g/mol
InChI Key: GQIDSVPVVYHXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihexyl sebacate is an organic compound that belongs to the class of esters. It is formed by the esterification of sebacic acid with hexyl alcohol. This compound is known for its excellent plasticizing properties, making it a valuable additive in various industrial applications. This compound is a colorless to slightly yellow oily liquid with low volatility and good thermal stability.

Biochemical Analysis

Biochemical Properties

It is known that esters like dihexyl sebacate can undergo hydrolysis in the presence of enzymes such as esterases or lipases, breaking down into alcohol and acid components . This process could potentially involve interactions with various enzymes and proteins, but specific interactions of this compound with biomolecules have not been reported in the literature.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As an ester, it could potentially undergo hydrolysis within cells, a process that could be catalyzed by enzymes such as esterases or lipases. This could result in the production of hexanol and sebacic acid, which could then participate in various biochemical reactions . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. As an ester, it could potentially be metabolized through hydrolysis, yielding hexanol and sebacic acid . The specific enzymes or cofactors involved in this process, as well as any effects on metabolic flux or metabolite levels, have not been reported.

Transport and Distribution

Given its lipophilic nature, it could potentially diffuse across cellular membranes . Specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, have not been reported.

Subcellular Localization

The subcellular localization of this compound is not well-documented. As a lipophilic compound, it could potentially associate with lipid-rich areas of the cell, such as the plasma membrane or intracellular lipid droplets. Specific targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dihexyl sebacate typically involves the esterification reaction between sebacic acid and hexyl alcohol. The reaction is catalyzed by concentrated sulfuric acid. The process can be summarized as follows :

    Esterification Reaction: Sebacic acid and hexyl alcohol are added to a reaction kettle along with concentrated sulfuric acid. The mixture is stirred and heated to initiate the boiling reaction under micro-vacuum conditions. The reaction is maintained in a boiling reflux state to separate water from the mixture.

    Washing: Water is added to the mixture obtained from the esterification reaction. The mixture is stirred uniformly, allowed to stand, and then layered to remove the water layer.

    Dealcoholization: The washed mixture undergoes dealcoholization to obtain a crude product of this compound.

    Refining and Filtering: The crude product is refined and filtered to obtain the final product.

Industrial Production Methods: The industrial production of this compound follows the same basic steps as the laboratory synthesis but on a larger scale. The process is designed to be efficient, cost-effective, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Dihexyl sebacate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form sebacic acid and hexyl alcohol.

    Oxidation: Under oxidative conditions, this compound can be oxidized to form sebacic acid and other oxidation products.

    Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

    Hydrolysis: Sebacic acid and hexyl alcohol.

    Oxidation: Sebacic acid and other oxidation products.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Dihexyl sebacate has a wide range of applications in scientific research and industry :

    Plasticizer: It is used as a plasticizer in the production of flexible plastics, improving their flexibility and durability.

    Lubricant: this compound is used as a lubricant in various industrial applications due to its excellent lubricating properties.

    Cosmetics: It is used in cosmetic formulations as an emollient and skin conditioning agent.

    Biomedical Research: this compound is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and stability.

Comparison with Similar Compounds

  • Diisononyl phthalate
  • Di-2-propyl heptyl phthalate
  • Di-2-ethylhexyl sebacate

Dihexyl sebacate stands out for its specific combination of properties, making it a versatile and valuable compound in various applications.

Properties

IUPAC Name

dihexyl decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4/c1-3-5-7-15-19-25-21(23)17-13-11-9-10-12-14-18-22(24)26-20-16-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIDSVPVVYHXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179251
Record name Dihexyl sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2449-10-7
Record name Dihexyl sebacate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2449-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihexyl sebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002449107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihexyl sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihexyl sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dihexyl sebacate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dihexyl sebacate
Reactant of Route 3
Reactant of Route 3
Dihexyl sebacate
Reactant of Route 4
Reactant of Route 4
Dihexyl sebacate
Reactant of Route 5
Reactant of Route 5
Dihexyl sebacate
Reactant of Route 6
Reactant of Route 6
Dihexyl sebacate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.